1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane

Description

Overview of Disiloxane (B77578) Chemistry and its Significance in Organosilicon Science

Disiloxanes represent the simplest linear siloxanes, containing a single oxygen atom bridging two silicon atoms. Their fundamental structure provides the basic building block for the vast array of polysiloxane materials, commonly known as silicones. The significance of disiloxane chemistry lies in its foundational role in understanding the properties and reactions that govern the behavior of larger silicone polymers. These materials are renowned for their thermal stability, chemical inertness, and unique surface properties, all of which can be traced back to the fundamental characteristics of the disiloxane bond.

The nature of the substituents attached to the silicon atoms in a disiloxane molecule profoundly influences its physical and chemical properties. These substituent groups can be varied widely, from simple alkyl groups to more complex functional moieties, allowing for the fine-tuning of properties such as viscosity, thermal stability, and reactivity. This versatility makes disiloxanes and their polymeric derivatives indispensable in a multitude of applications, ranging from industrial lubricants and sealants to consumer products and advanced materials.

Structural Characteristics and Chemical Context of 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane

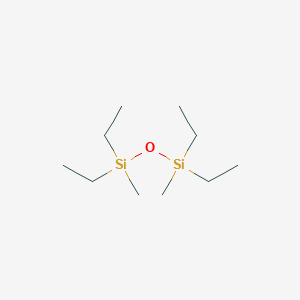

This compound, with the chemical formula C10H26OSi2, is a distinct member of the disiloxane family. researchgate.net Its structure features a central Si-O-Si linkage. Each silicon atom is bonded to two ethyl groups and one methyl group. This specific arrangement of alkyl groups imparts a unique set of properties to the molecule.

The molecular geometry around the silicon atoms is tetrahedral, and the Si-O-Si bond angle is characteristically wide, a feature that contributes to the high flexibility of the siloxane chain. The presence of both ethyl and methyl groups on the silicon atoms influences the steric hindrance and electronic effects within the molecule, which in turn affect its reactivity and intermolecular interactions.

From a chemical context, this compound is a relatively stable compound. Its synthesis can be achieved through the hydrolysis of corresponding chlorosilanes. The reactivity of the molecule is largely centered around the siloxane bond, which can be cleaved under certain conditions, and the potential for reactions involving the alkyl substituents, although these are generally less reactive.

Below is a data table summarizing some of the key properties of this compound.

| Property | Value |

| CAS Number | 1000-00-6 |

| Molecular Formula | C10H26OSi2 |

| Molecular Weight | 218.49 g/mol |

| Boiling Point | 184.3 °C at 760 mmHg |

| Density | 0.804 g/cm³ |

| Flash Point | 56.3 °C |

Positioning of this compound within the Broader Siloxane Landscape

The vast family of siloxanes can be broadly categorized based on the number of siloxane units (e.g., disiloxanes, trisiloxanes, polysiloxanes) and the nature of the organic substituents attached to the silicon atoms. This compound is classified as a short-chain, symmetrically substituted alkylsiloxane.

Its position within this landscape is defined by the specific combination of its chain length and substituent groups. Compared to the widely studied polydimethylsiloxanes (PDMS), the presence of ethyl groups in this compound introduces greater steric bulk. This can influence properties such as viscosity and the packing of molecules in the condensed phase.

Furthermore, its reactivity can be contrasted with siloxanes bearing functional groups like vinyl or hydride moieties, which are specifically designed for further chemical transformations such as cross-linking in the production of silicone elastomers. As a fully alkyl-substituted disiloxane, it is primarily valued for its inherent physical properties rather than as a reactive intermediate. Its study provides valuable insights into how subtle changes in the alkyl substitution pattern can impact the macroscopic properties of siloxane-based materials.

Properties

IUPAC Name |

[diethyl(methyl)silyl]oxy-diethyl-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26OSi2/c1-7-12(5,8-2)11-13(6,9-3)10-4/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYAQWBKAVFRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](C)(CC)O[Si](C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905153 | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000-00-6 | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC96852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for 1,1,3,3 Tetraethyl 1,3 Dimethyldisiloxane

Direct Synthesis Approaches

Direct synthesis approaches to 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane involve the construction of the molecule through the formation of silicon-carbon or silicon-oxygen bonds in a highly controlled manner.

Grignard Reaction-Based Synthesis of Disiloxanes and Analogues

The Grignard reaction is a foundational method for forming silicon-carbon bonds and has been historically significant in the synthesis of organosilanes. gelest.com This methodology can be adapted for the synthesis of unsymmetrical disiloxanes like this compound. The general principle involves the reaction of a silicon halide with a Grignard reagent, such as ethylmagnesium bromide. google.com

A potential pathway to the target molecule could involve the carefully controlled sequential reaction of a dichlorosilane (B8785471) with different Grignard reagents. For instance, reacting dichlorodimethylsilane (B41323) with one equivalent of ethylmagnesium bromide could, in principle, yield chloro(diethyl)methylsilane. Subsequent hydrolysis and condensation could then be explored. However, controlling the stoichiometry to achieve partial substitution can be challenging, as the reaction tends to proceed to full substitution. gelest.com

Alternatively, a more controlled approach would be to synthesize the respective silanol (B1196071) precursors, diethylmethylsilanol and another suitable silanol, via Grignard reactions and then condense them. For example, the reaction of diethyldichlorosilane with a methyl Grignard reagent, followed by hydrolysis, would yield diethylmethylsilanol.

Table 1: Illustrative Grignard Reaction for Silanol Precursor Synthesis

| Reactant 1 | Reactant 2 | Product (after hydrolysis) | Reference |

| Diethyldichlorosilane | Methylmagnesium bromide | Diethylmethylsilanol | gelest.comyoutube.com |

| Methyldichlorosilane | Ethylmagnesium bromide | Diethylmethylsilanol | gelest.comyoutube.com |

Condensation Reactions for Disiloxane (B77578) Formation

Condensation reactions are a primary method for forming the Si-O-Si linkage that defines a disiloxane. This can occur between two silanols or between a silanol and a halosilane. To synthesize an unsymmetrical disiloxane such as this compound, a co-condensation of two different silanols is required.

In a hypothetical synthesis, diethylmethylsilanol could be condensed with another diethylmethylsilanol molecule, but this would lead to the symmetrical this compound. To obtain the target unsymmetrical molecule, one would need to react diethylmethylsilanol with a different silanol, such as triethylsilanol, under controlled conditions. The challenge in such co-condensation reactions is the potential for self-condensation of each silanol, leading to a mixture of symmetrical and unsymmetrical disiloxanes.

The reaction is typically catalyzed by either an acid or a base. The general reaction is as follows:

R₃Si-OH + R'₃Si-OH → R₃Si-O-SiR'₃ + H₂O

The controlled hydrolysis of a mixture of chlorosilanes can also lead to the formation of unsymmetrical disiloxanes, though this often results in a mixture of products.

Alkylation Strategies for Ethylation of Siloxane Backbones

Alkylation of a pre-existing siloxane backbone presents another potential direct synthetic route. This would involve a siloxane with Si-H or other reactive groups that can be substituted with ethyl groups. For instance, if a 1,3-dimethyl-1,3-dihydridodisiloxane were available, it could theoretically be ethylated.

Alkylation can be achieved using various alkylating agents, which are compounds capable of transferring an alkyl group to a reactive center. google.com The reaction conditions, such as temperature and the choice of catalyst, would be critical in achieving the desired degree of ethylation without cleaving the siloxane bond. This method is more commonly employed for the modification of polysiloxanes rather than the de novo synthesis of a specific small molecule like this compound due to challenges in controlling the selectivity and avoiding side reactions.

Indirect Synthetic Routes

Indirect routes involve the synthesis of a precursor molecule that is then converted to the final product in a subsequent step.

Reduction of Halogenated Disiloxane Precursors (e.g., Dichloro-disiloxanes)

A plausible and efficient indirect route to this compound involves the synthesis of a corresponding halogenated precursor, followed by reduction. A key precursor for this method would be 1,3-dichloro-1,1,3,3-tetraethyldisiloxane. While the synthesis of this specific precursor is not widely documented, the analogous 1,3-dichloro-1,1,3,3-tetramethyldisiloxane is readily prepared from the hydrolysis of dimethyldichlorosilane. google.comnist.gov A similar approach using diethyldichlorosilane could be envisioned for the tetraethyl analogue.

Once the dichlorodisiloxane precursor is obtained, it can be reduced to the corresponding dihydridodisiloxane. A patent for the synthesis of 1,1,3,3-tetramethyldisiloxane (B107390) describes the reduction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane using metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium aluminum hydride (NaAlH₄). google.com This process is reported to be high-yielding and economically advantageous. google.com A similar reduction of a suitably substituted dichlorodisiloxane could yield the target molecule.

Table 2: Example of Dichlorodisiloxane Reduction

| Starting Material | Reducing Agent | Product | Reference |

| 1,3-dichloro-1,1,3,3-tetramethyldisiloxane | LiAlH₄ or NaAlH₄ | 1,1,3,3-tetramethyldisiloxane | google.com |

Hydrosilylation Reactions in the Context of Organosiloxane Synthesis

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful and atom-economical method for creating silicon-carbon bonds. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts. To synthesize an unsymmetrical disiloxane like this compound, a carefully designed hydrosilylation strategy is required.

One possible approach involves the reaction of a silane (B1218182) containing a vinyl group with a hydridodisiloxane, or vice versa. For example, the hydrosilylation of vinyldiethylmethylsilane with a silane possessing a Si-H bond, followed by further synthetic steps, could lead to the target molecule. More directly, the reaction of diethylmethylsilane (B1588745) with a vinyl-substituted silane in the presence of a suitable catalyst could be explored. The synthesis of unsymmetrical disiloxanes via sequential hydrosilylation has been demonstrated, showcasing the versatility of this method.

Catalytic Systems and Reaction Optimization for this compound Production

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalytic system employed and the optimization of reaction parameters. The choice of catalyst and reaction conditions directly impacts the rate of silanol formation and its subsequent condensation, while minimizing side reactions such as the formation of longer polysiloxane chains or cyclic species.

Both homogeneous and heterogeneous catalysts can be utilized in the synthesis of disiloxanes. The selection of the catalyst type depends on factors such as desired reaction rate, product purity requirements, and process scalability.

Homogeneous Catalysis: Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants and often leading to high reaction rates and selectivity under mild conditions. For the condensation of silanols to form disiloxanes, both acidic and basic homogeneous catalysts are effective.

Acid Catalysts: Mineral acids, such as hydrochloric acid (which is also a byproduct of chlorosilane hydrolysis), and organic acids can protonate the silanol oxygen, making it a better leaving group (water) and facilitating nucleophilic attack by another silanol molecule.

Base Catalysts: Bases, such as alkali metal hydroxides (e.g., KOH) or amines, can deprotonate the silanol to form a more nucleophilic silanolate anion, which then attacks another silanol molecule.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. The primary advantage of heterogeneous catalysts is their ease of separation from the product, which simplifies purification and allows for catalyst recycling.

Acidic Ion-Exchange Resins: These solid acid catalysts can effectively promote the condensation of silanols. Their porous structure provides a high surface area for the reaction to occur.

Metal Oxides: Certain metal oxides can also exhibit catalytic activity for silanol condensation.

Immobilized Catalysts: Homogeneous catalysts can be anchored to a solid support to create a heterogeneous system, combining the high activity of the homogeneous catalyst with the ease of separation of a heterogeneous one.

The table below provides illustrative examples of catalyst types that could be applied to the synthesis of this compound.

| Catalyst Type | Catalyst Example | Phase | Advantages | Potential Disadvantages |

| Homogeneous | ||||

| Hydrochloric Acid (HCl) | Liquid | In-situ generation from precursor, effective | Corrosive, may require neutralization | |

| Potassium Hydroxide (B78521) (KOH) | Liquid | High activity | Difficult to remove from product | |

| Triethylamine | Liquid | Mild base, easy to handle | Moderate activity | |

| Heterogeneous | ||||

| Sulfonated Polystyrene Resin | Solid | Easy separation, reusable | Lower activity than homogeneous catalysts | |

| Zeolite | Solid | Shape selectivity, thermal stability | Potential for pore diffusion limitations |

The yield and purity of the final product are critically influenced by several reaction parameters. Careful control of these variables is essential for optimizing the synthesis.

Temperature: The reaction temperature affects the rates of both hydrolysis and condensation. Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the formation of higher molecular weight polysiloxanes. For the reduction of dichlorodisiloxanes, a temperature range of 0 to 50 °C is often preferred. google.com

Reactant Concentration: The initial concentration of the chlorosilane and the stoichiometric ratio of water play a crucial role. A controlled addition of water is necessary to manage the exothermicity of the hydrolysis reaction. The concentration of the silanol intermediate will influence the rate of the subsequent condensation reaction.

Catalyst Loading: The amount of catalyst used will directly impact the reaction rate. An optimal catalyst loading needs to be determined to achieve a desirable reaction time without promoting unwanted side reactions or making catalyst removal difficult.

pH of the Reaction Medium: The acidity or basicity of the reaction mixture is a key parameter, especially when using acid or base catalysts. The pH affects the catalytic activity and the stability of the silanol intermediate.

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction kinetics. Ether solvents like diethyl ether and tetrahydrofuran (B95107) are commonly used in reactions involving metal hydrides. google.com

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress over time is essential for determining the optimal reaction endpoint. For some disiloxane syntheses, reaction times can range from 1 to 5 hours. google.com

The following table illustrates how varying these parameters might affect the synthesis of this compound.

| Parameter | Condition | Expected Effect on Yield | Expected Effect on Purity |

| Temperature | Low (e.g., 0-20°C) | May be lower due to slower kinetics | Generally higher, less side products |

| Moderate (e.g., 20-50°C) | Potentially optimal yield | Good purity with controlled conditions | |

| High (e.g., >50°C) | May decrease due to side reactions | May decrease due to polymer formation | |

| Water Stoichiometry | Stoichiometric | Optimal for complete hydrolysis | High |

| Excess Water | May favor hydrolysis but can affect condensation equilibrium | May lead to incomplete condensation | |

| Catalyst Concentration | Low | Slower reaction, potentially higher selectivity | High |

| High | Faster reaction | May decrease due to side reactions |

Reactivity and Fundamental Reaction Mechanisms of 1,1,3,3 Tetraethyl 1,3 Dimethyldisiloxane

Hydrolysis and Condensation Behavior of Disiloxane (B77578) Linkages

The disiloxane bond (Si-O-Si) in 1,1,3,3-tetraethyl-1,3-dimethyldisiloxane is susceptible to cleavage through hydrolysis, a reaction that can be initiated under either acidic or basic conditions. This process involves the attack of water on the silicon atom, leading to the breaking of the siloxane bridge and the formation of two silanol (B1196071) (Si-OH) molecules, specifically diethylmethylsilanol.

The general mechanism for the acid-catalyzed hydrolysis involves the protonation of the oxygen atom in the disiloxane linkage, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, base-catalyzed hydrolysis typically proceeds via the attack of a hydroxide (B78521) ion on the silicon atom.

These resulting silanols are often unstable and can readily undergo condensation reactions, where two Si-OH groups react to form a new Si-O-Si bond and a molecule of water. This condensation process is a critical step in the formation of longer polysiloxane chains and networks. The balance between the hydrolysis of disiloxane bonds and the condensation of the resulting silanols is a key factor in controlling the structure and properties of the final silicone polymer.

Oxidative Transformations of this compound

The oxidative stability of this compound is a significant aspect of its chemistry, particularly at elevated temperatures. The oxidation process primarily targets the organic substituents attached to the silicon atoms, in this case, the ethyl and methyl groups. The Si-O-Si backbone itself is relatively resistant to oxidation.

At high temperatures, the ethyl groups can undergo oxidation, leading to the formation of various byproducts and potentially causing cross-linking between siloxane chains. This process can alter the physical and chemical properties of materials derived from this disiloxane. The presence of oxygen can initiate radical chain reactions that lead to the degradation of the organic side groups.

Polymerization and Cross-linking Mechanisms Initiated by this compound and Related Siloxanes

This compound can serve as a precursor or a chain-terminating agent in the synthesis of polysiloxanes. Its role in polymerization depends on the specific reaction conditions and the other monomers present.

For instance, in condensation polymerization, the hydrolysis of the disiloxane to form diethylmethylsilanol, as discussed in section 3.1, provides a monofunctional monomer. The "mono" functionality arises from the single hydroxyl group per molecule. This silanol can then react with difunctional or multifunctional silanols (those with two or more hydroxyl groups) to cap the ends of growing polymer chains, thereby controlling the final molecular weight of the linear or branched polysiloxane.

The use of this compound in conjunction with other siloxane monomers allows for the tailored synthesis of various polymer architectures. When copolymerized with cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D4) through ring-opening polymerization, it can act as an end-capper, leading to the formation of linear polysiloxanes with controlled chain lengths. The concentration of the disiloxane relative to the cyclic monomer is a key parameter for controlling the average molecular weight of the resulting polymer.

The creation of branched siloxane structures typically involves the inclusion of trifunctional or tetrafunctional silane (B1218182) or siloxane monomers in the polymerization mixture. These monomers possess three or four reactive sites, respectively, allowing for the formation of branch points in the polymer backbone. In such systems, this compound, after hydrolysis to its corresponding silanol, can still function as a chain terminator, controlling the length of the branches and preventing the formation of an excessively cross-linked gel. The interplay between chain-extending, branching, and chain-terminating agents is fundamental to designing silicone polymers with specific viscoelastic properties.

Advanced Spectroscopic and Chromatographic Characterization of 1,1,3,3 Tetraethyl 1,3 Dimethyldisiloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organosilicon compounds, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.

¹H, ¹³C, and ²⁹Si NMR Chemical Shifts and Coupling Patterns

The structure of 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane features chemically distinct proton, carbon, and silicon environments, which give rise to a predictable NMR spectrum.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl and ethyl groups attached to the silicon atoms. The protons of the methyl groups directly bonded to silicon would appear as a singlet. The ethyl groups would produce a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons.

¹³C NMR: The carbon NMR spectrum will display three signals, one for each unique carbon environment: the methyl carbon (Si-CH₃), the methylene carbon of the ethyl group (Si-CH₂-), and the methyl carbon of the ethyl group (-CH₃).

²⁹Si NMR: As a spin-1/2 nucleus, ²⁹Si is NMR active, although it has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can necessitate longer acquisition times or the use of sensitivity-enhancement techniques. The ²⁹Si NMR spectrum of this symmetrical disiloxane (B77578) is expected to show a single resonance. The chemical shift provides insight into the substitution pattern at the silicon atom. For the analogous compound 1,1,1,3,3,3-hexaethyldisiloxane, the ²⁹Si chemical shift is reported at approximately 9.38 ppm. rsc.org The substitution of methyl groups for ethyl groups in this compound would cause a slight shift from this value.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~0.1 | Singlet | Si-CH ₃ |

| ¹H | ~0.5 | Quartet | Si-CH ₂-CH₃ |

| ¹H | ~0.9 | Triplet | Si-CH₂-CH ₃ |

| ¹³C | ~-1.0 | Singlet | Si-C H₃ |

| ¹³C | ~7.0 | Singlet | Si-C H₂-CH₃ |

| ¹³C | ~8.0 | Singlet | Si-CH₂-C H₃ |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Identification of Characteristic Functional Group Vibrations

For this compound, the key vibrational modes are associated with the Si-O-Si linkage, Si-C bonds, and the various C-H bonds of the alkyl substituents.

The most prominent feature in the IR spectrum of a disiloxane is the strong, broad absorption band corresponding to the asymmetric stretching of the Si-O-Si bond, typically appearing in the 1050-1100 cm⁻¹ region. The symmetric Si-O-Si stretch is often weak in the IR spectrum but gives a strong signal in the Raman spectrum. Other important vibrations include Si-C stretching and the various stretching and bending modes of the methyl and ethyl groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| C-H Asymmetric/Symmetric Stretching | 2950-2970 / 2870-2890 | Medium-Strong | Medium-Strong |

| CH₃ Asymmetric Deformation | ~1460 | Medium | Medium |

| CH₂ Scissoring | ~1410 | Medium | Medium |

| Si-CH₃ Symmetric Deformation (Umbrella) | 1250-1270 | Strong | Weak |

| Si-O-Si Asymmetric Stretching | 1050-1100 | Very Strong | Weak |

| Si-C Stretching | 600-850 | Medium-Strong | Medium |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its ions.

High-Resolution Mass Spectrometry and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The calculated exact mass for this compound (C₁₀H₂₆OSi₂) is 218.1522. lookchem.comguidechem.com

The presence of silicon, with its characteristic isotopes (²⁸Si: 92.2%, ²⁹Si: 4.7%, ³⁰Si: 3.1%), results in a distinctive isotopic pattern for silicon-containing ions in the mass spectrum. The molecular ion (M⁺) peak will be accompanied by M+1 and M+2 peaks with predictable relative intensities, confirming the presence and number of silicon atoms in the ion.

The fragmentation of organosilicon compounds under electron ionization (EI) is typically initiated by the cleavage of bonds to the silicon atom. For this compound, the most likely initial fragmentation is the loss of one of the alkyl groups to form a stable silylium (B1239981) ion. The loss of an ethyl radical (mass 29) is generally favored over the loss of a smaller methyl radical (mass 15) due to the formation of a more stable radical.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 218 | [M]⁺ | [C₁₀H₂₆OSi₂]⁺ | Molecular Ion |

| 203 | [M - CH₃]⁺ | [C₉H₂₃OSi₂]⁺ | Loss of a methyl radical |

| 189 | [M - C₂H₅]⁺ | [C₈H₂₁OSi₂]⁺ | Loss of an ethyl radical (likely base peak) |

| 161 | [M - C₂H₅ - C₂H₄]⁺ | [C₆H₁₇OSi₂]⁺ | Subsequent loss of ethene via rearrangement |

| 117 | [(C₂H₅)₂(CH₃)Si]⁺ | [C₅H₁₃Si]⁺ | Diethylmethylsilyl cation |

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is widely employed for assessing the purity of organosilicon compounds like this compound and for monitoring the progress of chemical reactions. rsc.orgrsc.org

For purity assessment, a diluted sample of the compound is injected into the GC. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column. The output, a chromatogram, shows peaks corresponding to each separated component. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. rsc.org

GC is also an invaluable tool for reaction monitoring. academie-sciences.fr By taking small aliquots from a reaction mixture at different time intervals and analyzing them by GC, chemists can track the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of byproducts. When coupled with a mass spectrometer (GC-MS), this technique not only quantifies the components but also identifies unknown intermediates and byproducts, providing a comprehensive understanding of the reaction pathway. academie-sciences.fr

X-ray Diffraction Studies on Crystalline Analogues and Derivatives

Crystallographic Data of Disiloxane Analogues

The examination of crystalline derivatives provides precise data on bond lengths, bond angles, and crystal packing, which serve as a valuable reference for understanding the probable structure of this compound. Below are crystallographic data for some representative disiloxane analogues.

Disiloxane (H₃SiOSiH₃)

The simplest analogue, disiloxane itself, has been studied in the solid state at low temperatures. Its crystal structure provides a baseline for the fundamental geometry of the Si-O-Si bond without the influence of bulky organic substituents.

| Compound | Disiloxane |

| Formula | H₆OSi₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ nih.gov |

| Unit Cell Parameters | a = 4.66 Å, b = 7.79 Å, c = 12.97 Å, α = 90°, β = 90°, γ = 90° nih.gov |

| Si-O-Si Bond Angle | 142.2° wikipedia.org |

| Si-O Bond Length | ~1.62 Å |

Note: Bond lengths and angles can vary slightly depending on the crystallographic refinement and temperature of data collection.

1,1,3,3-Tetramethyl-1,3-bis[(2-oxo-1-pyrrolidinyl)methyl]disiloxane Dihydrochloride

This derivative incorporates larger functional groups, offering insight into how such substitutions affect the disiloxane core. An X-ray diffraction study was conducted at 120 K. researchgate.net

| Compound | 1,1,3,3-Tetramethyl-1,3-bis[(2-oxo-1-pyrrolidinyl)methyl]disiloxane Dihydrochloride |

| Formula | C₁₄H₃₀N₂O₃Si₂²⁺ · 2Cl⁻ |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n researchgate.net |

| Unit Cell Parameters | a = 11.116(3) Å, b = 8.176(3) Å, c = 12.138(6) Å, β = 114.34(3)° researchgate.net |

| Volume | 1005.1 ų researchgate.net |

The structure of this compound is characterized by a centrosymmetric disiloxane dication. researchgate.net

Hexaphenyldisiloxane (B154894) ((C₆H₅)₃SiOSi(C₆H₅)₃)

In contrast to the relatively small substituents of the previous examples, hexaphenyldisiloxane features bulky phenyl groups. This leads to a significantly different Si-O-Si bond angle.

| Compound | Hexaphenyldisiloxane |

| Formula | C₃₆H₃₀OSi₂ |

| Si-O-Si Bond Angle | 180° wikipedia.org |

The linear Si-O-Si bond angle in hexaphenyldisiloxane is a notable feature, demonstrating the profound impact of sterically demanding groups on the molecular geometry of disiloxanes. wikipedia.org

Computational Chemistry and Theoretical Investigations of 1,1,3,3 Tetraethyl 1,3 Dimethyldisiloxane

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties for organosilicon compounds with considerable accuracy.

Electronic Structure, Geometrical Optimization, and Vibrational Frequencies

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane, a process known as geometrical optimization. This process minimizes the energy of the molecule to predict its equilibrium geometry. Key structural parameters for siloxanes, such as the Si-O-Si bond angle and Si-O bond lengths, are defining features of their electronic structure. The Si-O-Si bond angle in linear siloxanes is notably flexible and wider than the C-O-C angle in ethers, typically around 142.5°. wikipedia.org This flexibility is a result of the long Si-O and Si-C bonds, which minimize steric hindrance and lead to a low rotational energy barrier around the Si-O bond. nih.gov

The electronic properties of the siloxane bond (Si-O) are characterized by a significant ionic character (around 50%) and the involvement of d-orbitals from silicon, which contributes to its high bond energy and stability. nih.gov Negative hyperconjugation between oxygen p-orbitals and silicon-carbon σ* antibonding orbitals also plays a role in the unusual bond angle. wikipedia.org

Once the optimized geometry is found, vibrational frequencies can be calculated. These theoretical frequencies correspond to the energies of molecular vibrations (stretching, bending, rocking) and can be directly compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. For siloxanes, characteristic vibrational modes are well-established. researchgate.net The asymmetric stretching of the Si-O-Si group gives rise to a strong absorption band in the IR spectrum, typically between 1000 and 1130 cm⁻¹. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for this compound This table presents typical values based on DFT calculations of similar siloxane molecules.

| Parameter | Predicted Value | Reference |

| Si-O Bond Length | ~1.64 Å | wikipedia.org |

| Si-C Bond Length | ~1.88 Å | nih.gov |

| Si-O-Si Bond Angle | 140-160° | wikipedia.orgnih.gov |

| O-Si-C Bond Angle | ~109.5° (Tetrahedral) | wikipedia.org |

| C-Si-C Bond Angle | ~109.5° (Tetrahedral) | wikipedia.org |

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is based on established correlations for organosilicon compounds and DFT studies on related molecules.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Reference |

| C-H Asymmetric/Symmetric Stretching | 2960 - 2870 | researchgate.net |

| Si-CH₃ Symmetric Deformation | ~1260 | mdpi.com |

| Si-O-Si Asymmetric Stretching | 1130 - 1000 | researchgate.netresearchgate.net |

| Si-C Stretching & CH₃ Rocking | 845 - 780 | researchgate.netmdpi.com |

| Si-O-Si Symmetric Stretching | 550 - 450 | researchgate.net |

Reaction Pathway Modeling and Transition State Characterization

DFT is a valuable tool for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing transition states, which are the highest energy points along the reaction coordinate.

For instance, the hydrolysis of disiloxanes can be modeled to understand the mechanism of Si-O bond cleavage. researchgate.netnih.gov DFT calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is crucial for predicting reaction rates and understanding how catalysts might lower the activation energy. researchgate.netacs.org Computational studies on the synthesis of disiloxanes, such as the dehydrogenative coupling of silanols, can elucidate the role of catalysts and intermediates, helping to optimize reaction conditions for higher yields and selectivity. acs.orgnih.gov

Molecular Dynamics Simulations to Understand Conformation and Interactions

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings.

For this compound in a liquid state, MD simulations can provide detailed information about its conformational landscape. The flexible Si-O-Si bond allows for a wide range of conformations, and MD can quantify the distribution of these structures. nih.gov These simulations are also essential for understanding intermolecular interactions, such as van der Waals forces, which govern the bulk properties of the liquid like viscosity and density.

Studies on related polysiloxanes show that MD simulations can accurately predict how these molecules behave at interfaces, for example, in contact with a solid surface like silica (B1680970). princeton.edu Such simulations reveal how the polymer chains arrange themselves and how their dynamics are affected by surface interactions. princeton.edu This knowledge is vital for applications where the compound is used in coatings, lubricants, or as a surface-modifying agent. The development of specialized force fields, which are sets of parameters used in MD to describe the potential energy of the system, is critical for accurately simulating the complex behavior of polysiloxanes. vt.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are built by calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecule.

For this compound, QSPR models could be developed to predict properties such as boiling point, viscosity, surface tension, and solubility. QSAR models are particularly relevant in materials science applications, such as predicting the performance of siloxane-based polymer coatings. chemrxiv.org For example, QSAR studies have been used to model the fouling-release properties of coatings containing siloxanes, identifying key molecular descriptors that influence the adhesion of marine organisms. chemrxiv.org

To build such a model for this compound, a range of descriptors would be calculated. These can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., dipole moment, orbital energies).

Table 3: Potential Molecular Descriptors for QSAR/QSPR Studies of this compound

| Descriptor Category | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Number of Rotatable Bonds | Relates to bulk properties and flexibility. |

| Topological | Kier & Hall Indices, Branching Index | Describes molecular shape and connectivity. |

| Geometric | Molecular Surface Area, Molecular Volume | Influences intermolecular interactions and transport properties. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and solubility. |

| Electronic | Dipole Moment, Polarizability | Governs electrostatic and induction interactions. |

Energy Framework Analysis for Intermolecular Interactions

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal structure. This method, often implemented in software like CrystalExplorer, calculates the strength of pairwise interactions between molecules in the crystal lattice and represents them graphically. rsc.orgresearchgate.net It provides a powerful way to understand the anisotropy of crystal packing and relate it to macroscopic properties. rsc.orgresearchgate.net

The analysis decomposes the total interaction energy into its fundamental components: electrostatic, polarization, dispersion, and exchange-repulsion. rsc.org These components are then visualized as cylinders connecting the centers of mass of interacting molecules, where the cylinder radius is proportional to the interaction strength. researchgate.net

Dispersion forces (van der Waals) are expected to be significant due to the ethyl and methyl groups. The framework would likely show a complex network of these interactions throughout the crystal.

By analyzing the topology of these energy frameworks, one could predict mechanical properties. For example, crystals with strong interactions in layers or columns might exhibit specific cleavage planes or anisotropic responses to stress. rsc.org This type of analysis is crucial for crystal engineering, where the goal is to design materials with specific, predictable properties based on their molecular and supramolecular structure. mdpi.com

Applications of 1,1,3,3 Tetraethyl 1,3 Dimethyldisiloxane in Advanced Materials Engineering

Precursor in the Synthesis of Diverse Silicone Materials and Polymers

The fundamental role of simple disiloxanes is to act as building blocks or intermediates in the synthesis of more complex silicone polymers. xjysilicone.com The reactivity of groups attached to the silicon atoms dictates their specific application. For instance, 1,1,3,3-Tetramethyldisiloxane (B107390) (TMDSO) is a versatile silicone intermediate often used as a silicone end-capping agent. xjysilicone.com Its molecular structure contains active hydride groups that can react with various substances, enabling the synthesis of copolymer polymers and a range of active silicone oils. xjysilicone.com

Similarly, vinyl-functionalized disiloxanes like 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane are crucial monomers in the production of silicone-based polymers, which are valued for their flexibility and resistance to extreme temperatures. ontosight.ai Over 90% of this compound's production is directed towards manufacturing polymers and resins for industries such as construction, automotive, and electronics. ontosight.ai

In the development of specialized silicone materials, disiloxanes are key ingredients. 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, for example, is a key component in the formulation of silicone rubber and elastomers, where it enhances flexibility and resilience. chemimpex.com Research into silicone elastomers also utilizes a platinum-divinyltetramethyldisiloxane complex as a catalyst for the crosslinking of Si-H functionalized polydimethylsiloxane (B3030410) (PDMS), a reaction that produces elastomers with highly tailorable properties. nih.govdtu.dk This process can yield materials that are either highly stretchable, with strains up to 2800%, or extremely soft, with shear moduli as low as 1.2 kPa. dtu.dk These properties are of great interest for applications in stretchable electronics, soft robotics, and medical devices. dtu.dk

Table 1: Mechanical Properties of Silicone Elastomers from Si-H Functional PDMS

| Property | Value Range | Application Relevance |

|---|---|---|

| Tensile Strain | 70% - 360% (up to 2800% in specialized formulations) | High stretchability for flexible and wearable devices. dtu.dk |

| Young's Modulus | 0.3 - 0.6 MPa (as low as 1.2 kPa for soft variants) | Softness comparable to human tissue for robotics and medical use. dtu.dk |

Role in High-Performance Coating and Sealant Technologies

The properties of thermal stability and resistance to chemical degradation make disiloxanes ideal for high-performance coatings, adhesives, and sealants. ontosight.ai The divinyl analogue, 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, is used as a key ingredient to enhance the durability and water resistance of silicone-based coatings. ontosight.ai Likewise, 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a high-performance compound valued in coatings and sealants for its thermal stability and low volatility, which improve product durability in demanding sectors like electronics and automotive. chemimpex.com

A critical application in coating technology is the modification of surface properties. The diphenyl analogue is effective in modifying surfaces to increase hydrophobicity (water repellency), a valuable trait in the textiles and electronics industries. chemimpex.com This property is central to the development of fouling-release coatings for marine applications. These coatings work by creating a low-friction, non-stick surface that prevents marine organisms like barnacles and algae from firmly attaching, rather than by releasing biocides into the environment. The low surface energy and flexibility of silicone-based coatings, derived from precursors like disiloxanes, are key to their effectiveness in minimizing bio-adhesion.

Advanced Lubricant Formulations for Industrial Applications

Certain organosilicon compounds are used to formulate advanced lubricants due to their thermal stability and consistent viscosity over a wide range of temperatures. 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is noted for its effectiveness in lubrication, making it a suitable choice for silicone-based lubricant formulations. chemimpex.com Its structural properties allow it to form stable films that reduce friction and wear in industrial machinery, particularly in high-temperature environments where conventional organic lubricants would degrade. chemimpex.com

Functional Additive in Energy Storage Systems

Recent research has explored the use of siloxane compounds as functional additives in the electrolytes of energy storage systems, such as lithium-ion batteries. These additives can significantly improve battery performance and longevity.

The analogue 1,1,3,3-Tetramethyldisiloxane (TMDSO) has been investigated as an electrolyte additive to enhance the performance of lithium-ion batteries. chemicalbook.com Its primary function is to form a stable, protective layer on the surface of the battery electrodes. chemicalbook.com This compound is chemically stable, has low viscosity for easy processing, and evaporates readily during electrode fabrication, all of which contribute to improved and uniform coating quality. chemicalbook.com Research has shown that adding a small volume of TMDSO to the electrolyte can dramatically improve capacity retention, especially at elevated temperatures. In one study, cells with the TMDSO additive showed an 81.2% capacity retention after cycling at 55 °C, compared to just 32.3% for cells without the additive. chemicalbook.com

Table 2: Research Findings on TMDSO as a Battery Electrolyte Additive

| Performance Metric | Standard Electrolyte | Electrolyte with 1 vol% TMDSO | Reference |

|---|---|---|---|

| Capacity Retention (after cycling at 55°C) | 32.3% | 81.2% | chemicalbook.com |

| Rate Performance (Capacity at 3C discharge) | Lower | 100 mAh g⁻¹ | chemicalbook.com |

| Primary Mechanism | Unstable electrode-electrolyte interface | Formation of a stable, uniform, and protective layer on battery electrodes. chemicalbook.com | |

Mentioned Compounds

| Chemical Name | Abbreviation / Common Name |

| 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane | - |

| 1,1,3,3-Tetramethyldisiloxane | TMDSO |

| 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | - |

| 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | - |

| Polydimethylsiloxane | PDMS |

Precursor for Silicon Oxycarbide Materials and Nanostructured Silica (B1680970) Particulates

Silicon oxycarbide (SiOC) ceramics are a class of polymer-derived ceramics (PDCs) known for their exceptional thermal stability, mechanical strength, and resistance to crystallization at high temperatures. nih.govresearchgate.net The synthesis of SiOC typically involves the pyrolysis of pre-ceramic organosilicon polymers, such as polysiloxanes. mdpi.comcaltech.edu While direct studies on the pyrolysis of this compound are not extensively documented in public literature, its chemical structure suggests its potential as a valuable precursor for SiOC materials.

The conversion of polysiloxanes to SiOC is a complex process involving bond cleavage, radical species reorganization, and the formation of a stable amorphous network. mdpi.com The presence of both methyl (–CH₃) and ethyl (–C₂H₅) groups in this compound would likely influence the final composition and properties of the resulting SiOC ceramic. During pyrolysis, the decomposition of these organic side groups contributes to the formation of a "free carbon" phase within the SiOC matrix, which is crucial for the material's high-temperature stability. mdpi-res.com The ratio of these alkyl groups could be a tool to tailor the carbon content and, consequently, the thermomechanical properties of the ceramic.

Furthermore, through hydrolysis and condensation reactions, this compound could be polymerized to form a pre-ceramic polysiloxane. The hydrolysis of similar alkoxysilanes is a common route to produce the initial polymeric network. researchgate.net The resulting polymer's structure and molecular weight would be critical parameters influencing the ceramic yield and the final microstructure after pyrolysis at temperatures typically ranging from 900 to 1500 °C. researchgate.netmdpi.com

The generation of nanostructured silica particulates is another area where this compound could find application. By controlling the hydrolysis and condensation conditions, it is theoretically possible to synthesize silica nanoparticles with specific surface functionalities derived from the ethyl and methyl groups.

Table 1: Potential Influence of Precursor Structure on SiOC Properties

| Precursor Feature | Expected Influence on SiOC Properties | Rationale |

| Ethyl Groups | Higher carbon content compared to methyl-only precursors. | Ethyl groups have a higher carbon-to-silicon ratio than methyl groups. |

| Methyl Groups | Contributes to the formation of Si-C bonds. | Methyl groups are common in precursors for SiOC and are known to form stable silicon carbide nanodomains. researchgate.net |

| Si-O-Si Backbone | Forms the fundamental silicate (B1173343) network of the ceramic. | This is the characteristic bond of siloxanes that transforms into the Si-O network of SiOC. |

Table 2: Hypothetical Pyrolysis Products of a Polymer Derived from this compound

| Temperature Range | Expected Events | Gaseous Byproducts | Solid-State Transformation |

| 400-600 °C | Initial polymer chain break-up and release of volatile species. | Methane (CH₄), Ethane (C₂H₆), Ethene (C₂H₄), Hydrogen (H₂) | Polymer to pre-ceramic network. mdpi.com |

| 900-1000 °C | Formation of SiOC, SiO₂, and free carbon phases. | Further release of hydrocarbons and hydrogen. | Nanoscale phase separation. mdpi.com |

| >1300 °C | Potential crystallization of β-SiC within the amorphous matrix. | Minimal gas release. | Formation of a ceramic nanocomposite. researchgate.net |

Integration into Microfluidic Devices and Microelectromechanical Systems (MEMS) via Polydimethylsiloxane (PDMS) Analogs

Polydimethylsiloxane (PDMS) is a dominant material in the fabrication of microfluidic devices and MEMS due to its optical transparency, biocompatibility, ease of fabrication, and elastomeric properties. researchgate.net The standard PDMS is typically synthesized from the hydrosilylation of vinyl-terminated siloxanes with a silicon hydride crosslinker. While highly effective, there is ongoing research into modifying the chemical structure of PDMS to tune its properties for specific applications.

This compound could serve as a monomer or a co-monomer in the synthesis of novel PDMS-like polymers. By incorporating ethyl groups into the siloxane backbone, it may be possible to create PDMS analogs with altered mechanical properties, surface energy, and solvent compatibility. For instance, the introduction of longer alkyl chains like ethyl groups could potentially increase the hydrophobicity of the polymer surface.

The fabrication of microfluidic devices often relies on soft lithography, where a liquid prepolymer is cast against a master mold and then cured. nih.govharvard.edu A PDMS analog derived from this compound could be designed to be compatible with these well-established fabrication techniques. The synthesis of functionalized polysiloxanes is a key step in creating materials for such advanced applications. vt.edunih.gov For example, this disiloxane (B77578) could be functionalized with vinyl or hydride groups to make it reactive in standard PDMS curing chemistries.

Table 3: Potential Properties of a PDMS Analog Derived from this compound

| Property | Potential Change Compared to Standard PDMS | Rationale |

| Mechanical Properties | Potentially lower Young's modulus (softer). | The presence of bulkier ethyl groups might disrupt chain packing and reduce crosslinking efficiency. |

| Surface Energy | Potentially lower surface energy (more hydrophobic). | Ethyl groups are less polar than the siloxane backbone, potentially leading to a more non-polar surface. |

| Gas Permeability | May be altered. | Changes in free volume and chain mobility due to the ethyl groups could affect gas transport. |

| Solvent Swelling | Different swelling behavior in organic solvents. | The ethyl groups would alter the solubility parameter of the polymer, affecting its interaction with various solvents. |

The integration of such a modified polymer into microfluidic devices could offer advantages in applications where specific surface properties or mechanical responses are required. For example, altered hydrophobicity could impact droplet formation in digital microfluidics or influence cell adhesion in biological assays.

Structure Activity Relationships and Derivatives of 1,1,3,3 Tetraethyl 1,3 Dimethyldisiloxane

Synthesis and Properties of Alkyl and Aryl Substituted Disiloxane (B77578) Analogues

The synthesis of disiloxane analogues bearing various alkyl and aryl substituents can be achieved through several established organosilicon chemistry routes. A primary method involves the controlled hydrolysis of appropriately substituted chlorosilanes. For instance, the reaction of an alkyldimethylchlorosilane or an aryldimethylchlorosilane can yield symmetrically substituted disiloxanes. For unsymmetrical derivatives, co-hydrolysis of two different chlorosilanes can be employed, though this often results in a mixture of products requiring separation.

A more controlled approach for creating both symmetrical and unsymmetrical disiloxanes is the hydrosilylation reaction. nih.gov This method utilizes a disiloxane containing one or more silicon-hydride (Si-H) bonds, such as 1,1,3,3-tetramethyldisiloxane (B107390), which serves as a close structural analogue for synthetic methodologies. The Si-H group can be selectively added across a carbon-carbon double or triple bond in various alkenes and alkynes in the presence of a catalyst, typically platinum-based like Karstedt's catalyst. nih.gov This allows for the introduction of a wide array of alkyl and functionalized alkyl groups onto the disiloxane core. nih.gov A stepwise approach, where monofunctionalization is followed by a second, different hydrosilylation, enables the synthesis of previously inaccessible unsymmetrically substituted disiloxanes. nih.gov

The synthesis of aryl-substituted siloxanes can also be accomplished using Grignard reactions, where an arylmagnesium bromide reacts with a silicon halide, such as silicon tetrachloride or phenyltrichlorosilane, to produce aryldichlorosilanes. kpi.ua These precursors can then be hydrolyzed to form cyclic or linear siloxanes. kpi.ua

The nature of the alkyl and aryl substituents significantly influences the physicochemical properties of the disiloxane. Key properties affected include:

Thermal Stability: Generally, aryl groups, such as phenyl substituents, increase the thermal stability of siloxanes compared to alkyl groups due to the rigidity and high bond energy of the aromatic ring. Polysiloxanes with aryl substituents have demonstrated excellent thermal, chemical, and environmental stability. kpi.ua

Viscosity: The size and shape of the substituents play a crucial role. Longer alkyl chains and bulky aryl groups tend to increase intermolecular forces (van der Waals interactions), leading to higher viscosity.

Reactivity: The electronic properties of the substituents can alter the reactivity of the siloxane framework. Electron-withdrawing groups can make the silicon atoms more electrophilic and susceptible to nucleophilic attack, while bulky groups can provide steric hindrance, slowing reaction rates. Substituents on the silicon atom have a strong effect on the polymerization rate of related cyclosiloxanes. nih.gov

| Substituent Type | General Synthetic Route | Effect on Thermal Stability | Effect on Viscosity |

|---|---|---|---|

| Short-chain Alkyl (e.g., Methyl, Ethyl) | Hydrolysis of Alkylchlorosilanes | Baseline | Low |

| Long-chain Alkyl | Hydrosilylation of Alkenes | Similar to short-chain | Increases with chain length |

| Aryl (e.g., Phenyl) | Grignard reaction followed by hydrolysis | Increased | Significantly Increased |

| Functionalized Alkyl | Hydrosilylation of functional alkenes/alkynes | Dependent on functional group | Dependent on functional group |

Functionalized Disiloxane Derivatives

Functionalization of the disiloxane core introduces reactive sites and modifies the compound's properties for specific applications.

Halogenated Disiloxanes: Chloro-functionalized disiloxanes are key synthetic intermediates. They are typically prepared by the reaction of a hydridosiloxane (containing an Si-H bond) with a halogenating agent or through the controlled hydrolysis of dichlorosilanes. These chloro-derivatives are precursors for many other functional groups, as the Si-Cl bond is readily susceptible to nucleophilic substitution.

Alkoxy-Disiloxanes: These derivatives are commonly synthesized by reacting a chloro-disiloxane with an alcohol. The reaction typically proceeds with the elimination of hydrogen chloride (HCl), which is often scavenged by a base like pyridine. An alternative route is the direct reaction of elemental silicon with alcohols, a process that can yield alkoxysilanes which can be further processed. mdpi.com For example, 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane is a well-characterized alkoxy-disiloxane. nih.govnist.gov

Vinyloxy-Disiloxanes: Vinyloxy groups can be introduced onto a siloxane backbone, often starting from a hydroxy-functionalized precursor. For instance, 1,1,3,3-Tetramethyl-1,3-bis(vinyloxymethyl)disiloxane has been synthesized from 1,3-bis(hydroxymethyl)tetramethyldisiloxane and butyl vinyl ether using a mercury acetate (B1210297) catalyst. researchgate.net Another important class is vinyl-disiloxanes, where the vinyl group is directly attached to the silicon atom, such as in 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. wikipedia.orgnih.gov This compound is a vital component in platinum-catalyzed silicone curing chemistry and serves as a ligand in organometallic catalysts. wikipedia.org

While 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane itself is a fully substituted and relatively inert siloxane, its structural analogues containing Si-H bonds are highly valuable precursors for synthesizing novel organosilicon compounds. The chemistry of 1,1,3,3-tetramethyldisiloxane (TMDSO) provides a direct parallel for the types of reactions that a corresponding diethyl-dimethyl-dihydrido-disiloxane could undergo.

The primary reaction for derivatization is hydrosilylation . TMDSO is an inexpensive and mild reducing agent widely used as a hydride source for these reactions. sigmaaldrich.com By reacting it with various unsaturated organic molecules (alkenes, alkynes), a diverse range of functional groups can be attached to the disiloxane core. nih.govsigmaaldrich.com

A key advantage of this method is the ability to create unsymmetrically functionalized disiloxanes through a selective, stepwise process:

Monofunctionalization: An initial hydrosilylation reaction is performed using an excess of the disiloxane relative to the unsaturated compound. This favors the formation of a monosubstituted product where one Si-H bond has reacted, leaving the other intact. nih.gov

Isolation and Second Functionalization: The monofunctionalized intermediate (e.g., RSiMe₂OSiMe₂H) can be isolated and characterized. nih.gov It is then reacted with a second, different unsaturated molecule to yield a disiloxane with two distinct functional groups attached to the silicon atoms. nih.gov This stepwise or one-pot protocol has been used to access a new family of disubstituted disiloxanes that were previously difficult to synthesize. nih.gov

Characterization of these novel compounds relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si), infrared (IR) spectroscopy to confirm the disappearance of the Si-H bond and the appearance of new functional group signals, and mass spectrometry to confirm the molecular weight.

Disiloxane-Bridged Ionic Liquids and their Performance

Disiloxane units can be incorporated into the structure of dicationic ionic liquids (DILs) to act as flexible linkers between two cationic headgroups, typically imidazolium (B1220033) rings. mdpi.com The synthesis of these materials is a multi-step process. A common route involves the hydrosilylation of an N-allyl-substituted imidazole (B134444) with a dihydridodisiloxane, followed by quaternization with an alkyl halide and finally, anion exchange to introduce the desired anion, such as bis(trifluoromethylsulfonyl)imide (Tf₂N⁻). mdpi.com

The incorporation of the disiloxane bridge imparts unique properties to the resulting ionic liquids:

Thermal Stability: Disiloxane-bridged DILs exhibit high thermal stability, with decomposition temperatures (Td) often in the range of 390–440 °C. mdpi.com This stability is attributed to both the strong Si-O bonds and the inherent stability of the imidazolium cations. mdpi.com

Viscosity: The flexible Si-O-Si bond of the disiloxane linker can lead to lower viscosities compared to analogous DILs with more rigid alkyl linkers. However, the viscosity is also highly dependent on the nature of the other substituents on the cationic headgroups. mdpi.com

Low Volatility: Like other ionic liquids, these compounds have very low vapor pressure, making them suitable for applications under vacuum or at high temperatures. mdpi.com

The performance of these ionic liquids can be tuned by altering the substituents on the imidazolium cations. mdpi.com Changes in alkyl chain length or the introduction of different functional groups can systematically modify properties like melting point, viscosity, and thermal stability, demonstrating a clear structure-property relationship. mdpi.com

| Cation Substituent (R) | Anion | Melting Point (°C) | Decomposition Temp. (Td, °C) | Viscosity (mPa·s at 20°C) |

|---|---|---|---|---|

| Methyl | Tf₂N⁻ | -15 | 440 | 480 |

| Ethyl | Tf₂N⁻ | -25 | 430 | 390 |

| Butyl | Tf₂N⁻ | -40 | 420 | 350 |

| Hexyl | Tf₂N⁻ | -50 | 410 | 320 |

Data are representative examples based on findings for imidazolium-based DILs with disiloxane linkers. mdpi.com

Impact of Substituent Nature and Stereochemistry on Disiloxane Properties and Reactivity

The properties and chemical behavior of disiloxanes are profoundly influenced by the electronic nature and spatial arrangement of the substituents attached to the silicon atoms.

Impact of Substituent Nature: The Si-O-Si bond angle in disiloxanes is notably flexible and large (e.g., ~143-156° in various siloxanes), which is significantly wider than the C-O-C bond in ethers. researchgate.net This flexibility imparts low rotational energy barriers and contributes to the unique physical properties of polysiloxanes. The nature of the substituents affects this framework:

Steric Effects: Bulky substituents can sterically hinder the approach of reagents to the silicon centers or the siloxane bridge, thereby reducing reactivity. They also restrict chain mobility, which can lead to higher viscosity and glass transition temperatures in polymeric systems.

Impact of Stereochemistry: When a silicon atom in a disiloxane is bonded to four different groups, it becomes a chiral center. The stereochemical outcome of reactions at such a center is critical and not always predictable.

Nucleophilic Substitution at Silicon: Unlike carbon chemistry which predominantly follows an Sₙ2 pathway with inversion of configuration, nucleophilic substitution at a silicon center can proceed with either retention or inversion of stereochemistry. researchgate.net The outcome is highly sensitive to the nature of the attacking nucleophile, the leaving group, and the solvent. researchgate.net This behavior is often explained by the formation of a pentacoordinate intermediate, where the entering and leaving groups can occupy either apical or equatorial positions, leading to different stereochemical results. researchgate.net

Stereoelectronic Effects: The introduction of highly electronegative atoms like fluorine can induce significant stereoelectronic effects that dictate the molecule's preferred conformation. beilstein-journals.org Effects such as the gauche effect, which involves stabilizing hyperconjugative interactions (e.g., σCH→σ*CF), can lock the molecule into a specific three-dimensional shape. beilstein-journals.org This conformational control, driven by the stereochemistry of the substituents, can in turn influence the molecule's reactivity and its ability to interact with other molecules or surfaces.

Environmental Fate and Degradation Pathways of Siloxane Compounds, Including 1,1,3,3 Tetraethyl 1,3 Dimethyldisiloxane

Biodegradation Studies in Aquatic and Terrestrial Environments

Studies on linear siloxanes indicate that they are generally resistant to biodegradation. There is no evidence for significant primary biodegradation of polydimethylsiloxane (B3030410) (PDMS) in the aquatic environment. gesamp.org Linear siloxanes are not readily biodegradable in water, though they can undergo abiotic hydrolysis. researchgate.net This resistance to microbial degradation is a key factor in their environmental persistence. In soil environments, the primary degradation mechanism for siloxanes is abiotic hydrolysis, catalyzed by contact with clay components when moisture is present. gesamp.org The ultimate degradation products are expected to be silica (B1680970), carbon dioxide, and water.

Volatilization and Atmospheric Transport Mechanisms

Volatilization is a significant environmental transport pathway for many siloxane compounds. rsc.org With a vapor pressure of 1.01 mmHg at 25°C, 1,1,3,3-Tetraethyl-1,3-dimethyldisiloxane is considered to be moderately volatile. lookchem.comlookchem.com Once in the atmosphere, volatile methylsiloxanes are subject to degradation, primarily through reactions with hydroxyl (OH) radicals. rsc.org This process is faster than the decomposition of some hydrocarbons under the influence of UV light. gesamp.org The atmospheric half-lives for linear siloxanes due to reaction with OH radicals are estimated to be in the range of days to weeks, which is long enough for potential long-range transport. rsc.org

Adsorption and Persistence in Sediment Systems

Sediment is considered a major sink for linear siloxanes in the aquatic environment. researchgate.net Due to their hydrophobic nature and low water solubility, these compounds tend to adsorb onto suspended particles and organic matter, eventually settling into the sediment. researchgate.netfrontiersin.org The octanol/water partition coefficient (log Kow) is a key indicator of this tendency. For the similar compound 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane, the log Kow is reported as 4.15, indicating a high potential for adsorption to organic carbon in soil and sediment. chemicalbook.com

Once in the sediment, linear siloxanes are known for their persistence. frontiersin.orgfrontiersin.org Degradation is slow, with half-lives that can be very long, leading to their classification as persistent (P) or very persistent (vP) in this compartment. rsc.orgrsc.org For example, studies on other linear siloxanes have shown that their residence times in sediment can exceed the criteria for persistence set by regulations like REACH. rsc.org The strong adsorption to sediment particles limits the availability of the compound for other degradation processes like hydrolysis or biodegradation, contributing to its long-term persistence. lookchem.com

| Property | Value | Implication for Environmental Fate |

|---|---|---|

| Vapor Pressure | 1.01 mmHg at 25°C lookchem.comlookchem.com | Moderate volatility, indicating potential for atmospheric transport. |

| Log Kow (analogue) | 4.15 chemicalbook.com | High potential for adsorption to sediment and organic matter. |

| Water Solubility (analogue) | Insoluble chemicalbook.com | Favors partitioning out of the water column and into sediment or air. |

Hydrolytic Stability and Environmental Transformation Products

The primary abiotic degradation pathway for linear siloxanes in aquatic environments is hydrolysis. researchgate.net This process involves the cleavage of the siloxane (Si-O-Si) bond. gesamp.org The rate of hydrolysis is dependent on environmental conditions such as pH and temperature, with estimated half-lives ranging from hours to many days. researchgate.net Generally, the Si-O bond is susceptible to cleavage under both acidic and basic conditions.

The hydrolysis of this compound is expected to proceed through the breaking of the central siloxane bond, leading to the formation of silanol (B1196071) compounds. Based on the degradation pathways of similar siloxanes, the likely initial transformation product would be diethylmethylsilanol. Further degradation of this intermediate could occur, although these silanols may also be persistent under certain environmental conditions. Studies on other linear siloxanes have identified smaller silanols as transformation products, which are generally more water-soluble than the parent compound. gesamp.org

Future Research Directions and Emerging Paradigms for 1,1,3,3 Tetraethyl 1,3 Dimethyldisiloxane Research

Design and Synthesis of Novel Disiloxane (B77578) Architectures with Tunable Properties

The synthesis of new disiloxane architectures is a primary focus of current research, aiming to create molecules with tailored properties for specific applications. By modifying the substituents on the silicon atoms, researchers can fine-tune characteristics such as thermal stability, reactivity, and solubility.

One promising approach is the introduction of various functional groups. For instance, the synthesis of novel sulfur-containing functionalized disiloxanes has been achieved through a thiol-epoxy click reaction, yielding compounds with nonconventional fluorescence. mdpi.com This method is notable for its high yields, mild reaction conditions, and excellent regioselectivity. mdpi.com Another area of exploration is the synthesis of vinyldisiloxanes, which serve as versatile cross-coupling partners under fluoride-free conditions, enabling the creation of complex molecules like unsymmetrical trans-stilbenes. rsc.org

Furthermore, the development of synthetic methods for disiloxanes with specific functionalities, such as diols and tetraols, is expanding the range of possible applications. researchgate.net The vapor phase hydrolysis of isocyanatosilanes has been shown to be an effective method for producing these compounds in excellent yields. researchgate.net These novel architectures are crucial for developing advanced polymers and materials.

| Synthetic Method | Starting Materials | Resulting Disiloxane Architecture | Key Features |

| Thiol-Epoxy Click Reaction | 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane, Thiol compounds | Sulfur-containing functionalized disiloxanes | High yields, mild conditions, nonconventional fluorescence mdpi.com |

| Base-Induced Cross-Coupling | Vinyldisiloxanes, Aryl halides | Unsymmetrical trans-stilbenes and other complex structures | Fluoride-free conditions, good yields and selectivities rsc.org |

| Vapor Phase Hydrolysis | Isocyanatosilanes | Disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol | Excellent yields, practical method for sila-functional disiloxanes researchgate.net |

| Gold-Catalyzed Oxidation | Hydrosilanes | Disiloxanes | Use of water as solvent and oxidant, emission of hydrogen gas nih.gov |

Advanced In-situ Characterization Techniques for Real-time Reaction Monitoring

To fully understand and optimize the synthesis of novel disiloxanes, advanced characterization techniques that allow for real-time reaction monitoring are essential. These in-situ methods provide valuable insights into reaction kinetics, mechanisms, and the formation of intermediates, enabling greater control over the final product.

Spectroscopic techniques are at the forefront of this effort. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, is a powerful tool for elucidating the structure of disiloxanes and monitoring the progress of a reaction. mdpi.com Fourier-transform infrared spectroscopy (FTIR) is also commonly used to identify functional groups and track their transformation during a reaction. mdpi.comresearchgate.net

While many current studies rely on ex-situ analysis of the final products, the adaptation of these techniques for in-situ measurements is a key area of future research. The ability to monitor reactions in real-time would facilitate the optimization of reaction conditions and lead to the development of more efficient and selective synthetic processes. For complex systems, such as organosilane monolayers on surfaces, innovative techniques like oxidative dissociation followed by NMR or GC-MS analysis are being developed to provide detailed structural and quantitative information. acs.orgnih.gov

| Characterization Technique | Information Provided | Application in Disiloxane Research |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information (¹H, ¹³C, ²⁹Si), quantification of products | Elucidating the structure of novel disiloxanes, analyzing reaction products mdpi.comacs.orgnih.gov |

| Fourier-Transform Infrared (FTIR) | Identification of functional groups | Monitoring the conversion of reactants to products in hydrosilylation and other reactions mdpi.comresearchgate.net |

| High-Resolution Mass Spectrometry (HR-MS) | Exact mass and molecular formula | Confirming the identity of newly synthesized disiloxane compounds mdpi.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds | Analyzing reaction mixtures and characterizing monolayer molecules after cleavage acs.orgnih.gov |

Exploration of Sustainable and Green Synthesis Routes for Organosilicon Compounds

The increasing emphasis on environmental sustainability is driving research into greener synthesis routes for organosilicon compounds. Traditional methods, such as the Müller–Rochow direct process, have been the cornerstone of the silicone industry but often involve the use of chlorinated reagents and produce significant waste streams. mdpi.comresearchgate.net

Future research is focused on developing chlorine-free synthesis pathways. mdpi.comresearchgate.net One promising alternative is the direct synthesis of alkoxysilanes from the reaction of silicon with alcohols, which avoids the use of alkyl chlorides. mdpi.comresearchgate.net This approach aligns with the principles of green chemistry by using less hazardous materials and reducing waste.